![molecular formula C11H16O2 B129344 2-tert-Butyl-4-hydroxyanisole-d3 CAS No. 1794892-02-6](/img/structure/B129344.png)
2-tert-Butyl-4-hydroxyanisole-d3
Overview
Description
2-tert-Butyl-4-hydroxyanisole-d3 is a deuterium-labeled derivative of 3-tert-Butyl-4-methoxyphenol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotopic labeling which aids in various analytical applications .
Mechanism of Action
Target of Action
2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .
Mode of Action
The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of this compound is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .
Result of Action
The primary result of the action of this compound is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butyl-4-hydroxyanisole-d3 is synthesized by incorporating deuterium into 3-tert-Butyl-4-methoxyphenol. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-hydroxyanisole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
Antioxidant Properties and Food Preservation
BHA, including its deuterated variant BHA-d3, is primarily recognized for its antioxidant properties , which help prevent rancidity in fats and oils. This characteristic is crucial for extending the shelf life of food products. BHA has been used since the late 1940s as a food preservative and has been assigned the E number E320.
Table 1: Applications of BHA-d3 in Food Preservation
Pharmaceutical Applications
BHA-d3 serves as a secondary standard in pharmaceutical testing, particularly for evaluating the stability of drug formulations. Its role as an antioxidant is critical in protecting active pharmaceutical ingredients from oxidative degradation.
Case Study: Stability Testing with BHA-d3
In a study evaluating the stability of cholecalciferol (Vitamin D3) formulations, BHA-d3 was utilized as a reference standard. The presence of BHA-d3 significantly improved the stability of the vitamin formulation under oxidative stress conditions, demonstrating its effectiveness as an antioxidant in pharmaceutical applications .
Cancer Research
Research has indicated that BHA and its derivatives may have potential roles in cancer prevention due to their ability to inhibit tumor promotion mechanisms. For example, studies have shown that BHA can inhibit ornithine decarboxylase (ODC) activity, which is associated with tumor promotion.
Table 2: Inhibition of Tumor Promotion by BHA-d3
Safety and Regulatory Status
While BHA is widely used, concerns regarding its safety have been raised due to potential carcinogenicity at high doses. Regulatory bodies such as the International Agency for Research on Cancer (IARC) have classified BHA as possibly carcinogenic to humans based on animal studies . However, it remains approved for use within specified limits in food and cosmetics.
Table 3: Regulatory Status of BHA
Organization | Classification |
---|---|
IARC | Possibly carcinogenic to humans (Group 2B) based on animal studies. |
FDA | Approved for use as a food preservative within regulated limits. |
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): A mixture of 2-tert-Butyl-4-hydroxyanisole and 3-tert-Butyl-4-hydroxyanisole.
Butylated Hydroxytoluene (BHT): Another synthetic antioxidant with similar properties.
Uniqueness
2-tert-Butyl-4-hydroxyanisole-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research .
Biological Activity
2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is a deuterium-labeled derivative of 2-tert-Butyl-4-hydroxyanisole (BHA), a synthetic antioxidant widely studied for its biological activity. This compound is particularly notable for its role in oxidative stress modulation, enzyme induction, and potential implications in cancer prevention. This article will explore the biological activity of BHA-d3, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Oxidative Stress Reduction
BHA-d3 acts primarily as a free radical scavenger , stabilizing free radicals through its conjugated aromatic ring. This stabilization prevents further free radical reactions, thereby reducing oxidative stress within biological systems.
Enzyme Induction
BHA-d3 has been shown to induce phase II detoxifying enzymes, such as glutathione S-transferase (GST), which play a crucial role in the detoxification of xenobiotics and the protection against carcinogenesis .
Biochemical Pathways
The compound influences several biochemical pathways:
- Oxidative Stress Pathway : By scavenging reactive oxygen species (ROS), BHA-d3 helps maintain cellular redox balance.
- Cytochrome P450 System : It alters the metabolism of carcinogens to less harmful metabolites, enhancing detoxification processes .
Cellular Effects
Research indicates that BHA-d3 can inhibit neoplastic effects induced by various chemical carcinogens. In laboratory settings, it has demonstrated protective effects against tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) by significantly reducing ornithine decarboxylase (ODC) activity in mouse epidermis .
Dosage Effects in Animal Models
Studies have shown that high doses of BHA lead to adverse effects, including the development of papillomas and squamous cell carcinomas in animal models such as rats and Syrian golden hamsters. These findings highlight the importance of dosage in assessing the compound's safety and efficacy .
Case Study: Inhibition of Tumor Promotion
A pivotal study demonstrated that mice fed a diet containing 0.75% BHA for eight days exhibited a 50% reduction in maximal ODC induction following TPA treatment compared to control groups. Topical application prior to TPA treatment resulted in an 80% inhibition of ODC activity, underscoring BHA's potential as a preventive agent against skin tumors .
Anti-inflammatory Activity
BHA-d3 has also been investigated for its anti-inflammatory properties. A study found that combinations of BHA with other antioxidants significantly inhibited pro-inflammatory gene expression in RAW264.7 cells stimulated with lipopolysaccharides (LPS) . This suggests that BHA-d3 may have utility beyond its antioxidant capabilities.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
2-tert-Butyl-4-hydroxyanisole (BHA) | Antioxidant, enzyme inducer | Widely used in food and cosmetics |
Butylated Hydroxytoluene (BHT) | Similar antioxidant properties | Different structural composition |
This compound (BHA-d3) | Enhanced tracking in metabolic studies | Deuterium labeling allows precise quantification |
Properties
IUPAC Name |
3-tert-butyl-4-(trideuteriomethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-GKOSEXJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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